molecular formula C19H13N5O2S B12602779 N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline CAS No. 646996-01-2

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline

Cat. No.: B12602779
CAS No.: 646996-01-2
M. Wt: 375.4 g/mol
InChI Key: WPSQHCBQHAKVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Azo-Benzothiazole Derivatives in Chemical Research

The development of azo-benzothiazole derivatives traces its origins to the early 20th century, coinciding with the industrialization of synthetic dyes. Azo compounds, characterized by their -N=N- linkage, became pivotal due to their vibrant colors and versatility in textile applications. The integration of benzothiazole—a heterocyclic scaffold known for its electronic and photophysical properties—into azo chemistry emerged later, driven by the need for dyes with enhanced stability and novel functionalities.

By the mid-20th century, researchers recognized that benzothiazole’s electron-deficient nature could modulate the electronic properties of azo dyes, leading to improved lightfastness and thermal stability. This period also saw the exploration of nitro-substituted benzothiazoles, where the nitro group’s electron-withdrawing effects further optimized dye performance. The compound N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline epitomizes this evolutionary trajectory, combining a nitrobenzothiazole unit with a phenylaniline group to achieve tailored electronic and steric properties.

Recent decades have expanded the scope of azo-benzothiazoles beyond dyes. For instance, derivatives such as 5-nitro-1,2-benzothiazol-3-amine (5-NBA) have demonstrated antioligomer activity against amyloidogenic proteins like α-synuclein and tau, underscoring their biomedical potential. This dual utility in materials science and biomedicine underscores the historical and ongoing relevance of azo-benzothiazole derivatives.

Properties

CAS No.

646996-01-2

Molecular Formula

C19H13N5O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C19H13N5O2S/c25-24(26)16-11-12-18-17(13-16)19(27-21-18)20-22-23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

WPSQHCBQHAKVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis Overview

The preparation of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline can be broken down into two primary steps:

  • Formation of Diazonium Salt : A primary aromatic amine (such as aniline) is treated with nitrous acid to form a diazonium salt.

  • Azo Coupling Reaction : The diazonium salt is then reacted with a benzothiazole derivative to yield the final azo compound.

Detailed Steps

Step 1: Formation of Diazonium Salt

  • Reagents : Aniline, nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).

  • Procedure :

    • Dissolve aniline in hydrochloric acid.
    • Cool the solution to 0–5°C.
    • Slowly add a solution of sodium nitrite while maintaining the temperature.
    • The reaction produces the diazonium salt, which must be used immediately due to its instability.

Step 2: Azo Coupling Reaction

  • Reagents : The diazonium salt from Step 1 and a benzothiazole derivative (specifically, 5-nitro-2,1-benzothiazole).

  • Procedure :

    • Prepare an aqueous solution of the benzothiazole derivative.
    • Add the diazonium salt solution dropwise to this mixture while stirring continuously.
    • Maintain the reaction temperature at approximately 0–5°C to promote coupling.
    • After completion, allow the mixture to warm to room temperature and then filter the precipitated azo compound.

Reaction Conditions

The conditions under which these reactions are performed are crucial for optimizing yield and purity:

Parameter Recommended Conditions
Temperature 0–5°C for diazotization; room temperature for coupling
pH Acidic (maintained by HCl during diazotization)
Time Diazotization: ~4 hours; Coupling: until completion (monitored by TLC)

Yield and Purity Analysis

The yield of this compound can vary based on several factors including reagent quality, reaction time, and temperature control. Typical yields reported in literature range from 60% to 85%.

Characterization of the Compound

Once synthesized, characterization of this compound is performed using various techniques:

Technique Purpose
UV-Vis Spectroscopy To analyze electronic transitions and confirm azo linkage
NMR Spectroscopy To determine molecular structure and confirm purity
Mass Spectrometry To verify molecular weight and identify fragmentation patterns

Chemical Reactions Analysis

Types of Reactions

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from benzothiazole structures. For instance, derivatives of 5-nitrobenzothiazole have shown promising activity against a range of bacterial strains. In a specific study, compounds similar to N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline were evaluated for their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). Results indicated MICs ranging from 8 to 128 µg/mL against various pathogens, demonstrating their potential as effective antibacterial agents .

Anti-Biofilm and Anti-Quorum Sensing Properties

The ability of certain benzothiazole derivatives to inhibit biofilm formation and quorum sensing has also been documented. Compounds exhibiting more than 50% inhibition in biofilm formation across multiple bacterial species suggest that these compounds could be developed into new antibiotics that mitigate drug resistance issues . The anti-quorum sensing activity was confirmed through assays measuring violacein production inhibition, indicating a multifaceted approach to combating bacterial infections .

Protein Misfolding Diseases

This compound and its derivatives have been investigated for their effects on protein aggregation related to neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that these compounds can reduce oligomerization and fibril formation in proteins prone to misfolding, presenting a potential therapeutic avenue for treating amyloid-related disorders .

Dye Applications

The compound is structurally related to various azo dyes, which are utilized extensively in textile and material science due to their vibrant colors and stability. This compound can be explored as a dyeing agent due to its ability to impart color while also exhibiting functional properties like UV protection .

Case Studies and Experimental Data

Study Application Findings
Study on Antibacterial ActivityAntibacterialCompounds showed MICs ranging from 8 to 128 µg/mL against tested bacteria
Biofilm Inhibition StudyAnti-BiofilmOver 50% inhibition in biofilm formation across multiple bacterial strains
Protein Misfolding ResearchNeurodegenerative DiseasesCompounds reduced oligomerization in proteins linked to Alzheimer's disease

Mechanism of Action

The mechanism of action of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can modulate protein aggregation, which is crucial in the context of neurodegenerative diseases. It inhibits the formation of fibrils and oligomers by binding to specific sites on the target proteins, thereby preventing their misfolding and aggregation . This action is dose-dependent and has been demonstrated in various in vitro and in vivo studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline:

Compound CAS Number Molecular Formula Key Features Applications
This compound 52239-04-0 C₁₉H₁₉N₅O₄S Benzothiazole core, nitro group at position 5, diazenyl linker Textile dye (Disperse Blue 148)
4-((4-Nitrophenyl)diazenyl)-N-phenylaniline 2581-69-3 C₁₈H₁₄N₄O₂ Nitro group at para position on benzene (no benzothiazole) Intermediate for dyes/pharmaceuticals
Methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate 52239-04-0* C₂₀H₂₁N₅O₄S Ethylamino-propanoate ester side chain (enhanced solubility) Specialty dyes
N-Phenylaniline (Diphenylamine) 122-39-4 C₁₂H₁₁N Basic aniline derivative (no azo/nitro groups) Antioxidant, dye intermediate

Notes:

  • The ester derivative (third entry) shares the benzothiazole-diazenyl backbone but includes a solubilizing ethylamino-propanoate group, broadening its industrial utility .
  • 4-((4-Nitrophenyl)diazenyl)-N-phenylaniline lacks the benzothiazole ring, resulting in reduced thermal stability and a narrower absorption spectrum compared to Disperse Blue 148 .

Spectroscopic and Physical Properties

Property Disperse Blue 148 4-((4-Nitrophenyl)diazenyl)-N-phenylaniline Diphenylamine
UV-Vis λₘₐₓ (nm) 580–620 (intense blue) 450–480 (orange-red) 280–300 (UV region)
Solubility Insoluble in water; soluble in DMF, acetone Soluble in ethanol, chloroform Soluble in benzene, ether
Thermal Stability Stable up to 250°C Decomposes above 200°C Stable up to 300°C

Biological Activity

N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline, also known by its CAS number 5254705, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

PropertyValue
Molecular FormulaC19H13N5O2S
Molecular Weight373.39 g/mol
Density1.38 g/cm³
Boiling Point709.6 °C at 760 mmHg
LogP5.85

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The nitro group in its structure is known to enhance its reactivity and potential for bioactivity. Research indicates that compounds with similar structures exhibit activities such as:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anticancer : Induction of apoptosis in cancer cell lines.
  • Antioxidant : Scavenging of free radicals.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies indicate that this compound exhibits selective toxicity towards certain cancer cell lines while showing lower toxicity towards normal cells. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (normal kidney cells).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM against cancer cell lines, indicating moderate potency.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the effects of this compound on various tumor cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound may inhibit specific kinases critical for tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.